4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine
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Overview
Description
4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is a versatile chemical compound with significant applications in various scientific fields. Its unique structure, combining a pyrimidine ring with a pyridine ring, makes it valuable for research in pharmaceuticals, agrochemicals, and materials science.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a starting material for the preparation of other compounds, such as 5-fluoro-2-amino pyrimidines .
Molecular Mechanism
It is known that this compound can be used in the synthesis of other compounds, such as 5-fluoro-2-amino pyrimidines
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-chloro-5-fluoropyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like potassium carbonate.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products:
Scientific Research Applications
4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine is extensively used in scientific research due to its unique properties:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: It is used in the development of herbicides and insecticides, contributing to agricultural productivity.
Materials Science: Its incorporation into polymers and other materials enhances their properties, making them suitable for advanced applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares a similar pyrimidine structure but lacks the pyridine ring, making it less versatile in certain applications.
2-Fluoro-5-chloropyridine: Similar pyridine structure but lacks the pyrimidine ring, limiting its use in some synthetic routes.
Uniqueness: 4-Chloro-2-(5-fluoropyridin-2-yl)pyrimidine’s combination of pyrimidine and pyridine rings provides unique reactivity and versatility, making it valuable for a wide range of applications in different scientific fields.
Properties
IUPAC Name |
4-chloro-2-(5-fluoropyridin-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-8-3-4-12-9(14-8)7-2-1-6(11)5-13-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUUCHSNLLKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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